Pyridine, 2,4,6-triphenyl-, perchlorate
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Overview
Description
Pyridine, 2,4,6-triphenyl-, perchlorate is a heterocyclic aromatic compound with a molecular formula of C23H17NClO4 It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by phenyl groups, and it is associated with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,4,6-triphenylpyridine involves the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates in dimethylformamide at 150°C under an oxygen atmosphere . Another method includes the one-pot synthesis by cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using aluminum/silver phosphate as a bimetallic catalyst .
Industrial Production Methods
Industrial production of 2,4,6-triphenylpyridine derivatives often involves catalytic condensation reactions. For example, the condensation of acetophenones, aldehydes, and a nitrogen source such as ammonium acetate under mild and environmentally friendly conditions . These methods are advantageous due to their high yields, shorter reaction times, and the use of reusable catalysts.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine derivatives with reduced phenyl groups.
Scientific Research Applications
Pyridine, 2,4,6-triphenyl-, perchlorate has several scientific research applications:
Medicine: Explored for its use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of pyridine, 2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets through its aromatic and heterocyclic structure. It can form coordination complexes with metal ions, influencing various biochemical pathways. The phenyl groups enhance its ability to participate in π-π stacking interactions, which are crucial in many biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyridine: Similar in structure but without the perchlorate anion.
2,4,6-Trisubstituted Pyridines: Compounds with different substituents at positions 2, 4, and 6.
Uniqueness
Pyridine, 2,4,6-triphenyl-, perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity compared to other 2,4,6-trisubstituted pyridines. This makes it particularly valuable in specific industrial and research applications where these properties are desired .
Properties
CAS No. |
23056-53-3 |
---|---|
Molecular Formula |
C23H18ClNO4 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
perchloric acid;2,4,6-triphenylpyridine |
InChI |
InChI=1S/C23H17N.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5) |
InChI Key |
ZFQMMAQBPGUVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OCl(=O)(=O)=O |
Origin of Product |
United States |
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